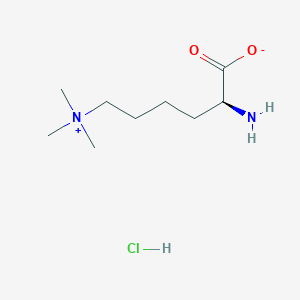
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride is a non-protein amino acid that plays a crucial role in the biosynthesis of carnitine. Carnitine is essential for the transport of fatty acids into the mitochondria for beta-oxidation. This compound is primarily used in lysine methylation modification assays and purifications .
準備方法
Synthetic Routes and Reaction Conditions: Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride can be synthesized through the methylation of lysine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
- Lysine is dissolved in a suitable solvent like water or methanol.
- A base such as sodium hydroxide is added to deprotonate the amino group.
- Methylating agents are then introduced to the solution, leading to the formation of Nepsilon,Nepsilon,Nepsilon-Trimethyllysine.
- The product is then purified and converted to its hydrochloride salt form by adding hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors for the methylation reaction.
- Continuous monitoring of reaction conditions to ensure high yield and purity.
- Advanced purification techniques such as crystallization and chromatography to isolate the final product .
化学反応の分析
Types of Reactions: Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to lysine or other intermediates.
Substitution: The trimethylammonium group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: N-oxides of Nepsilon,Nepsilon,Nepsilon-Trimethyllysine.
Reduction: Lysine or partially methylated lysine derivatives.
Substitution: Various substituted lysine derivatives
科学的研究の応用
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the study of lysine methylation and its effects on protein function.
Biology: Plays a role in the biosynthesis of carnitine, which is crucial for fatty acid metabolism.
Medicine: Investigated for its potential in treating metabolic disorders related to carnitine deficiency.
Industry: Used in the production of supplements and pharmaceuticals targeting carnitine biosynthesis
作用機序
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride exerts its effects by participating in the biosynthesis of carnitine. The breakdown of endogenous proteins containing Nepsilon,Nepsilon,Nepsilon-Trimethyllysine residues is the starting point for carnitine biosynthesis. This process involves several enzymatic steps, ultimately leading to the formation of carnitine, which is essential for transporting fatty acids into the mitochondria for energy production .
類似化合物との比較
- Nepsilon,Nepsilon-Dimethyllysine hydrochloride
- Nepsilon-Methyllysine hydrochloride
- Lysine hydrochloride
Comparison:
- Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride is unique due to its three methyl groups attached to the epsilon amino group of lysine, which significantly impacts its role in carnitine biosynthesis.
- Nepsilon,Nepsilon-Dimethyllysine hydrochloride and Nepsilon-Methyllysine hydrochloride have fewer methyl groups, affecting their biological activity and applications.
- Lysine hydrochloride lacks methyl groups, making it a basic building block for proteins but not directly involved in carnitine biosynthesis .
特性
CAS番号 |
55528-53-5 |
|---|---|
分子式 |
C9H21ClN2O2 |
分子量 |
224.73 g/mol |
IUPAC名 |
(2S)-2-amino-6-(trimethylazaniumyl)hexanoate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1 |
InChIキー |
ZKIJKCHCMFGMCM-QRPNPIFTSA-N |
異性体SMILES |
C[N+](C)(C)CCCC[C@@H](C(=O)[O-])N.Cl |
正規SMILES |
C[N+](C)(C)CCCCC(C(=O)[O-])N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


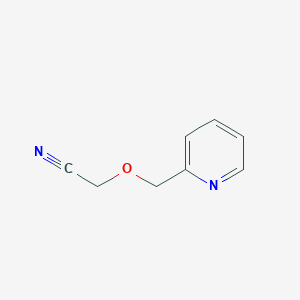
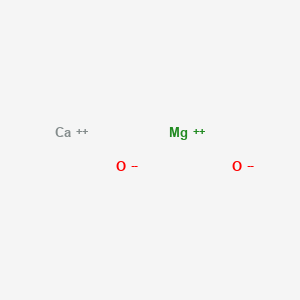

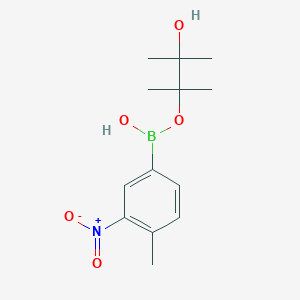
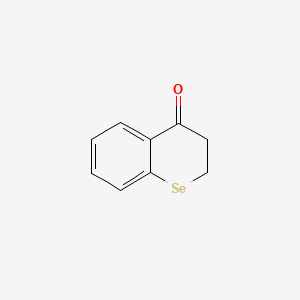
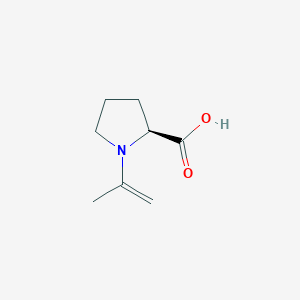
![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)
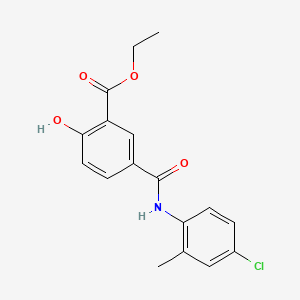
![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
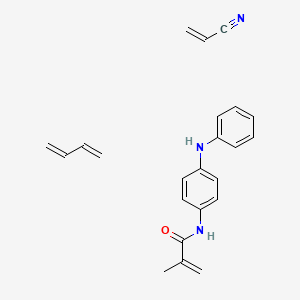
![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
